![molecular formula C21H20N4O3 B2714554 Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034268-40-9](/img/structure/B2714554.png)
Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate
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Overview
Description
“Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate” is a complex organic compound. It can be viewed as a carbamate derivative, which are useful protecting groups for amines . Carbamates can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The carboxybenzyl (CBz) group, which is present in the given compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions . For instance, the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation . A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives has been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a carbamate group attached to a benzyl group, along with a 2,3’-bipyridin group and an amino-2-oxoethyl group . The molecular formula is C10H14ClN3O2, with an average mass of 243.690 Da and a monoisotopic mass of 243.077454 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. The carbamate group can react with amines to form peptides . Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The molecular formula is C10H14ClN3O2, with an average mass of 243.690 Da and a monoisotopic mass of 243.077454 Da .Scientific Research Applications
Protein Structure Analysis
This compound can be used to study the structures of proteins . The noncanonical metallo-amino Acid [Cu(II)(2,2’-Bipyridin-5-yl)]-alanine is used to measure nanometer scale distance in proteins . (2,2’-Bipyridin-5-yl)alanine is incorporated into the green fluorescent protein and used as an anchoring point for Cu(II) to create a spin-label .
Transcarbamation
Benzyl carbamates can be used in transcarbamation . This is a convenient and efficient method for the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions .
Amidation
Benzyl carbamates can also be used in amidation . This process involves the conversion of carbamates to amides in a single step, which is more advantageous than the simple amide synthesis from acid chloride and amine .
Synthesis of Carbamate Structures
Benzyl carbamates can be used in the synthesis of carbamate structures . Immobilized CALB is exploited as a robust hydrolase to transform residual benzyl alcohol into easily separable benzyl butyrate .
Mechanism of Action
Target of Action
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) by forming a protective layer, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, a process that involves various biochemical pathways .
Result of Action
In the context of peptide synthesis, carbamates help in the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of carbamates .
Future Directions
properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(14-25-21(27)28-15-16-6-2-1-3-7-16)24-13-18-9-5-11-23-20(18)17-8-4-10-22-12-17/h1-12H,13-15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCWEISQCYJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate |
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